

Application Note: Analysis of Apoptosis Induction by CDK7-IN-2 Hydrochloride Hydrate

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Compound of Interest		
Compound Name:	CDK7-IN-2 hydrochloride hydrate	
Cat. No.:	B11932847	Get Quote

Introduction

Cyclin-dependent kinase 7 (CDK7) is a critical enzyme that plays a dual role in regulating the cell cycle and gene transcription.[1][2] It functions as a CDK-activating kinase (CAK), phosphorylating other CDKs like CDK1, CDK2, CDK4, and CDK6 to control cell cycle progression.[3] Additionally, as a component of the general transcription factor TFIIH, CDK7 phosphorylates the C-terminal domain of RNA polymerase II, a crucial step for the transcription of many genes, including key oncogenes and anti-apoptotic proteins.[1][4] Due to its central role in processes frequently dysregulated in cancer, CDK7 has emerged as a promising therapeutic target.[2][3]

CDK7-IN-2 hydrochloride hydrate is a potent and selective inhibitor of CDK7.[5][6] By inhibiting CDK7, this compound simultaneously disrupts cell cycle progression and transcriptional machinery, leading to cell cycle arrest and the induction of programmed cell death, or apoptosis, in cancer cells.[1][2] These application notes provide detailed protocols for analyzing the apoptotic effects of CDK7-IN-2 hydrochloride hydrate in a research setting.

Mechanism of Apoptosis Induction by CDK7 Inhibition

Inhibition of CDK7 by CDK7-IN-2 triggers apoptosis primarily through the transcriptional downregulation of short-lived anti-apoptotic proteins and key oncogenes.[7] The compound suppresses the expression of pro-survival proteins such as Mcl-1 and Bcl-xL, and the master oncogene c-MYC.[7][8] This disruption of the balance between pro- and anti-apoptotic proteins leads to the activation of the intrinsic mitochondrial apoptosis pathway, culminating in the

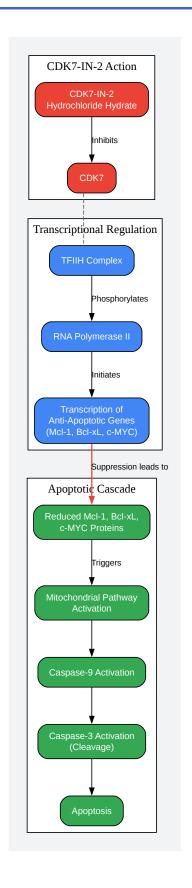


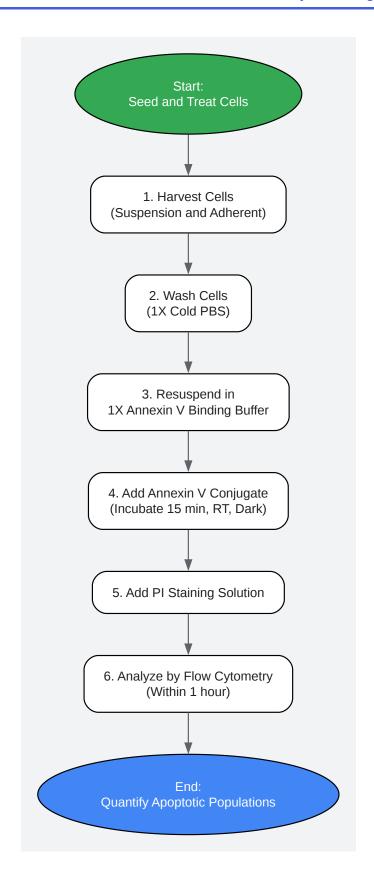




activation of executioner caspases like Caspase-3 and subsequent cell death.[8] In some contexts, CDK7 inhibition can also activate the p53 tumor suppressor pathway, further promoting apoptosis.[9][10]











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References

- 1. CDK7 Inhibitors: Unlocking New Possibilities in Oncology [delveinsight.com]
- 2. What are CDK7 gene inhibitors and how do they work? [synapse.patsnap.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CDK7-IN-2 hydrochloride hydrate | TargetMol [targetmol.com]
- 7. The covalent CDK7 inhibitor THZ1 potently induces apoptosis in multiple myeloma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CDK7 Inhibitor THZ1 Induces the Cell Apoptosis of B-Cell Acute Lymphocytic Leukemia by Perturbing Cellular Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | p53–GSDME Elevation: A Path for CDK7 Inhibition to Suppress Breast Cancer Cell Survival [frontiersin.org]
- 10. CDK7 in breast cancer: mechanisms of action and therapeutic potential PMC [pmc.ncbi.nlm.nih.gov]
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